Methyl salicylate

Description

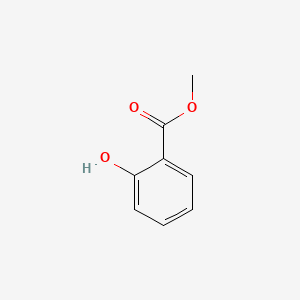

This compound is a benzoate ester that is the methyl ester of salicylic acid. It has a role as a flavouring agent, a metabolite and an insect attractant. It is a benzoate ester, a member of salicylates and a methyl ester. It is functionally related to a salicylic acid.

This compound (oil of wintergreen or wintergreen oil) is an organic ester naturally produced by many species of plants, particularly wintergreens. The compound was first extracted and isolated from plant species Gaultheria procumbens in 1843. It can be manufactured synthetically and it used as a fragrance, in foods, beverages, and liniments. It forms a colorless to yellow or reddish liquid and exhibits a characteristic odor and taste of wintergreen. For acute joint and muscular pain, this compound is used as a rubefacient and analgesic in deep heating liniments. It is used as a flavoring agent in chewing gums and mints in small concentrations and added as antiseptic in mouthwash solutions.

This compound is a natural product found in Camellia sinensis, Phellinus tremulae, and other organisms with data available.

Methyl 2-hydroxybenzoate is found in beverages. Methyl 2-hydroxybenzoate is present in white wine, tea, porcini mushroom Boletus edulis, Bourbon vanilla, clary sage, red sage and fruits including cherry, apple, raspberry, papaya and plum. Methyl 2-hydroxybenzoate is found in leaves of Gaultheria procumbens (wintergreen). Methyl 2-hydroxybenzoate is a flavouring agent.

Methyl 2-hydroxy benzoate is a metabolite found in or produced by Saccharomyces cerevisiae.

See also: Salicylic Acid (has active moiety); Clove Oil (part of); LIDOCAINE; MENTHOL; this compound (component of) ... View More ...

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWPMRLSEDHDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7631-93-8 (hydrochloride salt) | |

| Record name | Methyl salicylate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5025659 | |

| Record name | Methyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999), Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline], Liquid, colourless to yellowish liquid with a characteristic wintergreen odour | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

432 °F at 760 mmHg (NTP, 1992), 220-224, 220-224 °C, 222.00 to 224.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

205 °F (NTP, 1992), 205 °F (96 °C) (Closed cup) | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble, SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID, SOL IN DIETHYL ETHER, SOLUBLE IN MOST COMMON ORGANIC SOLVENTS, Sol in water: 0.74%w @ 30 °C, 0.7 mg/mL at 30 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.174 (USCG, 1999) - Denser than water; will sink, 1.184 @ 25 °C/25 °C, DENSITY OF NATURAL ESTER IS ABOUT 1.180, 1.176-1.185 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.2 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0975 mmHg at 68 °F ; 1 mmHg at 129 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 0.0343 mm Hg @ 25 °C | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, YELLOWISH OR REDDISH, OILY LIQ | |

CAS No. |

119-36-8 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl salicylate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl salicylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAV5U5022Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16.5 °F (NTP, 1992), -8.6 °C | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Methyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl salicylate, a volatile organic compound renowned for its characteristic "wintergreen" aroma, is a pivotal molecule in plant biology and possesses significant pharmacological properties. This technical guide provides an in-depth exploration of the primary natural sources of this compound, with a focus on its biosynthesis, extraction, quantification, and role in plant defense signaling. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed methodologies and quantitative data to support further investigation and application of this versatile natural product.

Principal Natural Sources of this compound

This compound is biosynthesized by a wide array of plant species, often as a defense mechanism against herbivores and pathogens.[1] The most commercially significant sources are from the Gaultheria and Betula genera, where this compound is the dominant component of their essential oils.

-

Wintergreen (Gaultheria procumbens): The essential oil derived from the leaves of this low-growing shrub is a primary source of natural this compound.[2][3] The compound is not present in its free form in the plant tissue but is generated through enzymatic hydrolysis of the glycoside gaultherin during the extraction process.[2][4]

-

Sweet Birch (Betula lenta): The bark of the sweet birch tree is another major source of this compound.[3][4] Similar to wintergreen, the this compound is produced via the hydrolysis of a glycosidic precursor during distillation.[5]

Other plants are also known to produce this compound, although typically in lower concentrations. These include species within the families Ericaceae and Betulaceae, as well as various fruits and vegetables like cherries, apples, and strawberries.[6]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in the essential oils of wintergreen and sweet birch is exceptionally high, often exceeding 90%. This high purity makes these natural extracts valuable for various applications. The quantitative data from several studies are summarized in the table below.

| Plant Source | Plant Part | Extraction Method | This compound Concentration (%) | Reference(s) |

| Gaultheria procumbens (Wintergreen) | Leaves | Steam Distillation | 96.9 - 100% | [2][7][8] |

| Gaultheria procumbens (Wintergreen) | Fruits | Steam Distillation | 91.1 - 100% | [7] |

| Gaultheria procumbens (Wintergreen) | Other Aerial Parts | Steam Distillation | ~61.14% | [7] |

| Betula lenta (Sweet Birch) | Bark | Hydro-distillation | 93.24 - 99.84% | [4][6] |

Biosynthesis of this compound in Plants

This compound is a methylated derivative of salicylic acid, a key phytohormone in plant defense. The biosynthesis is a crucial step in the plant's systemic acquired resistance (SAR) response. The pathway involves the conversion of salicylic acid to its volatile methyl ester form, which can then act as a long-distance signal.[1]

The key enzymatic step is the methylation of salicylic acid, catalyzed by salicylic acid methyltransferase (SAMT) , which utilizes S-adenosyl-l-methionine (SAM) as a methyl group donor.[1] The reverse reaction, the conversion of this compound back to salicylic acid, is catalyzed by salicylic acid-binding protein 2 (SABP2) , a methyl esterase.[1] This reversible process allows for the transport of the volatile signal and its subsequent conversion to the active hormone in distal tissues.[1]

Biosynthesis and conversion of this compound.

Experimental Protocols

Extraction of this compound via Steam Distillation

Steam distillation is the primary industrial method for extracting this compound from plant materials.[3] This process is particularly effective for volatile compounds like this compound.

Objective: To extract essential oil rich in this compound from Gaultheria procumbens leaves.

Materials and Equipment:

-

Fresh or properly dried leaves of Gaultheria procumbens.

-

Distilled water.

-

Steam distillation apparatus (still, condenser, separator).

-

Heating source (e.g., heating mantle).

-

Glassware (beakers, flasks).

Procedure:

-

Preparation of Plant Material: Freshly harvested leaves are often macerated or chopped to increase the surface area for efficient oil extraction. If using dried leaves, ensure they have been stored in a way that minimizes the loss of volatile compounds.[9]

-

Apparatus Setup: Assemble the steam distillation unit. The plant material is placed in the still. The still is connected to a steam generator (or contains water to be boiled) and a condenser. The condenser outlet is positioned over a separator to collect the distillate.

-

Distillation: Heat the water to generate steam, which then passes through the plant material. The steam and the volatilized essential oil are then cooled in the condenser.[10] The heat from the steam causes the essential oils to evaporate, and these vapors are captured and condensed back into a liquid form.[11]

-

Collection: The condensate, a mixture of water (hydrosol) and essential oil, is collected in the separator. Due to their different densities and immiscibility, the essential oil will form a separate layer from the water.

-

Separation: The essential oil layer, which is predominantly this compound, is carefully separated from the aqueous layer.

-

Drying and Storage: The collected essential oil may be dried using an anhydrous salt (e.g., sodium sulfate) to remove any residual water. It should be stored in a sealed, dark glass container in a cool place to prevent degradation.

General workflow for steam distillation.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile compounds, making it ideal for the analysis of essential oils.

Objective: To determine the concentration of this compound in an essential oil sample.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for volatile compound analysis (e.g., Rxi-5Sil MS).

-

Helium carrier gas.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the essential oil in a suitable solvent (e.g., absolute ethanol or chloroform).[12][13]

-

Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations to generate a calibration curve.

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 0.2 µL) of the sample and each standard into the GC.[12]

-

Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. A typical temperature program might start at 60°C, hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).[12]

-

Detection: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is detected, providing a unique mass spectrum for each compound.

-

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time and comparison with the standard.

-

Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum of this compound.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

-

Analysis of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another valuable tool for the structural elucidation and quantification of this compound. Both ¹H and ¹³C NMR can be utilized.

Objective: To confirm the structure and purity of this compound.

Instrumentation:

-

NMR spectrometer.

-

NMR tubes.

-

Deuterated solvent (e.g., CDCl₃).[14]

Procedure:

-

Sample Preparation: Dissolve a small amount of the essential oil or purified this compound in a deuterated solvent and place it in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

-

Spectral Interpretation:

-

¹H NMR: The spectrum of this compound will show characteristic peaks for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts, splitting patterns, and integration of these peaks can be used to confirm the structure.[14]

-

¹³C NMR: The spectrum will show distinct signals for each of the eight carbon atoms in the this compound molecule, providing further structural confirmation.[15]

-

Quantitative NMR (qNMR): By using an internal standard with a known concentration, the precise amount of this compound in a sample can be determined.

-

Role in Plant Defense: Systemic Acquired Resistance (SAR)

This compound is a critical signaling molecule in Systemic Acquired Resistance (SAR), a plant-wide defense response that is induced by a localized pathogen attack.[16][17]

Signaling Pathway Overview:

-

Pathogen Recognition: A plant recognizes a pathogen at the site of infection.

-

Salicylic Acid Accumulation: This recognition triggers a signaling cascade that leads to the accumulation of salicylic acid (SA).

-

Conversion to this compound: SA is then converted to the volatile this compound (MeSA) by SAMT.[1]

-

Long-Distance Transport: MeSA, being more mobile, is transported from the infected leaves to distal, uninfected parts of the plant, likely through the phloem.[17]

-

Conversion back to Salicylic Acid: In the distal tissues, MeSA is converted back to SA by SABP2.[1][16]

-

Induction of Defense Genes: The increased levels of SA in the systemic tissues activate a broad spectrum of defense-related genes, such as Pathogenesis-Related (PR) genes. This leads to a heightened state of alert throughout the plant, making it more resistant to subsequent pathogen attacks.[17]

Role of this compound in SAR signaling.

Conclusion

Natural sources, particularly wintergreen and sweet birch, provide a high-purity source of this compound. Understanding the biosynthesis, effective extraction and quantification techniques, and the biological role of this compound is essential for its application in research and development. The methodologies and data presented in this guide offer a solid foundation for professionals working with this important natural product. Further research into the nuanced aspects of its signaling pathways and potential therapeutic applications is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemistry and Biological Profile of Gaultheria procumbens L. and Wintergreen Essential Oil: From Traditional Application to Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Authentication and Market Survey of Sweet Birch (Betula lenta L.) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. Phytochemistry and Biological Profile of Gaultheria procumbens L. and Wintergreen Essential Oil: From Traditional Application to Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. minds.wisconsin.edu [minds.wisconsin.edu]

- 10. naturesfusions.com [naturesfusions.com]

- 11. oils4life.co.uk [oils4life.co.uk]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. Simultaneous quantitative analysis of this compound, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. docbrown.info [docbrown.info]

- 16. Interconnection between this compound and Lipid-Based Long-Distance Signaling during the Development of Systemic Acquired Resistance in Arabidopsis and Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Signal regulators of systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate (C₈H₈O₃), also known as oil of wintergreen, is an organic ester naturally produced by numerous plant species.[1][2] Synthetically derived, it is widely utilized in pharmaceuticals as a topical analgesic and counter-irritant for the relief of musculoskeletal pain.[3][4] Its mechanism of action, physicochemical properties, and straightforward synthesis make it a compound of significant interest in drug development and formulation. This document provides a comprehensive technical overview of the chemical structure, properties, experimental protocols, and relevant biological pathways associated with this compound.

Chemical Structure and Identification

This compound is the methyl ester of salicylic acid, with the IUPAC name methyl 2-hydroxybenzoate.[1][5] The structure consists of a benzene ring substituted with a hydroxyl group and a methyl ester group at ortho positions.[5] This arrangement is crucial for its biological activity and chemical properties.

Key Identifiers:

-

IUPAC Name: Methyl 2-hydroxybenzoate[1]

-

CAS Number: 119-36-8[1]

-

Synonyms: Oil of Wintergreen, Wintergreen Oil, Salicylic Acid Methyl Ester, Betula Oil[1][2]

Physicochemical Properties

This compound is a colorless to pale yellow or reddish viscous liquid at room temperature, characterized by a strong, sweet-minty odor.[2][6][8] A summary of its key quantitative properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₈O₃ | [1][9] |

| Molecular Weight | 152.15 g/mol | [6][7][9] |

| Appearance | Colorless to pale yellow/reddish oily liquid | [2][6][8][10] |

| Odor | Characteristic sweet, wintergreen-like | [1][2][8] |

| Density | 1.174 g/mL at 25 °C | [5][7][8] |

| Melting Point | -8.6 to -7 °C | [5][7][8] |

| Boiling Point | 220 to 224 °C | [5][7][8][11] |

| Flash Point | 96 °C | [2][8][11] |

| Refractive Index (n20/D) | 1.535 - 1.538 | [7][8][11] |

| Vapor Pressure | 1 mmHg (54 °C); 0.0343 mmHg (25 °C) | [1][12] |

| pKa | 9.90 | [8] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | Very slightly soluble; 0.639 g/L (21 °C), 0.74 g/100 mL (30 °C) | [1][8][10][12] |

| Ethanol | Miscible | [6][8][11] |

| Ether | Soluble | [6][13] |

| Chloroform | Soluble | [6][13] |

| Glacial Acetic Acid | Miscible | [6][11] |

| Fatty and Essential Oils | Miscible | [8][11] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and quantification of this compound. Key spectral data are summarized below.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Peaks / Signals | References |

| ¹H NMR | Singlet peak at ~3.66 ppm (methyl group hydrogens) | [14] |

| Unique peaks for hydrogens on the alkyl chain | [14] | |

| Hydroxyl resonances at different frequencies depending on solvent | [14] | |

| IR Spectroscopy | OH absorption band: ~3238 cm⁻¹ | [15] |

| C=O (ester) stretching: ~1680 cm⁻¹ | ||

| Aromatic C=C stretching: ~1600-1450 cm⁻¹ | ||

| Mass Spectrometry | Molecular Ion (M⁺): m/z 152 | [9] |

Mechanism of Action and Biological Signaling

The therapeutic effects of this compound are attributed to a dual mechanism of action. Topically, it acts as a counter-irritant, inducing localized irritation and vasodilation, which increases blood flow and produces a sensation of warmth.[3][4][6] This process, known as rubefaction, helps to distract from deeper musculoskeletal pain.[3]

Upon absorption, this compound is hydrolyzed in the body to its active metabolite, salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID).[1][3] Salicylic acid proceeds to inhibit the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3]

In plant biology, this compound is a key signaling molecule involved in systemic acquired resistance (SAR), a plant's defense response.[16][17] It can act as a volatile, airborne signal to warn neighboring plants of pathogen or herbivore attack.[1][17]

Furthermore, glycoside derivatives of this compound have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and suppressing the NF-κB signaling pathway.[18][19]

Experimental Protocols

Synthesis via Fischer Esterification

This compound is commonly synthesized by the acid-catalyzed esterification of salicylic acid with methanol.[7][20]

Materials:

-

Salicylic acid (1.0 mol equivalent)

-

Methanol (excess, e.g., 5-10 mol equivalents)

-

Concentrated Sulfuric Acid (catalyst, ~0.1-0.2 mol equivalents)

-

5% Sodium Bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: Dissolve salicylic acid in excess methanol within a round-bottom flask.[21][22]

-

Catalyst Addition: Slowly add concentrated sulfuric acid to the solution while stirring.[22][23] An exothermic reaction may occur.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 60-100 °C) for 1 to 7 hours.[21][22][23] The reaction progress can be monitored by TLC.

-

Work-up & Isolation: After cooling, pour the reaction mixture into a separatory funnel containing cold water.[21][23]

-

Extraction: Extract the aqueous mixture with diethyl ether. The this compound will partition into the organic layer.[21]

-

Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize excess acid and remove unreacted salicylic acid), and finally with a saturated brine solution.[21]

-

Drying: Dry the separated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[21]

-

Purification: Remove the solvent via rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure this compound (boiling point ~222 °C at atmospheric pressure).[21]

Analytical Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of this compound in pharmaceutical formulations.[24][25][26]

Instrumentation & Conditions:

-

System: HPLC with UV-Vis or Photodiode Array (PDA) Detector[24][25]

-

Column: C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[24]

-

Mobile Phase: Isocratic mixture of methanol and water (e.g., 65:35 v/v), often with 1.0% acetic acid.[24]

-

Flow Rate: 1.0 mL/min[24]

-

Column Temperature: 30 °C[24]

-

Injection Volume: 20 µL[24]

-

Detection Wavelength: 304 nm[24]

Procedure:

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to create a calibration curve over a suitable concentration range (e.g., 25-175 µg/mL).[24]

-

Sample Preparation: Accurately weigh a sample containing this compound (e.g., medicated cream). Dissolve and dilute it in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm membrane filter before injection.[24]

-

Analysis: Equilibrate the column with the mobile phase for at least 20 minutes.[24] Inject the standards and samples.

-

Quantification: Identify the this compound peak by its retention time. Construct a calibration curve by plotting the peak area versus concentration for the standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Conclusion

This compound possesses a well-characterized chemical profile that underpins its extensive use in pharmaceutical and other industries. Its structure, a simple ester of salicylic acid, allows for straightforward synthesis and imparts a dual-action therapeutic mechanism involving both local counter-irritation and systemic anti-inflammatory effects via its metabolite, salicylic acid. The established analytical methodologies ensure robust quality control and quantification in various formulations. A thorough understanding of these technical aspects is critical for researchers and professionals engaged in the development of new therapeutic agents and drug delivery systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. testbook.com [testbook.com]

- 6. This compound | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 119-36-8 [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. usbio.net [usbio.net]

- 12. byjus.com [byjus.com]

- 13. This compound - LKT Labs [lktlabs.com]

- 14. sciepub.com [sciepub.com]

- 15. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound 2-O-β-D-lactoside, a novel salicylic acid analogue, acts as an anti-inflammatory agent on microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-Inflammatory Activity of this compound Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound - Sciencemadness Wiki [sciencemadness.org]

- 21. prepchem.com [prepchem.com]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. researchgate.net [researchgate.net]

- 24. turkjps.org [turkjps.org]

- 25. academic.oup.com [academic.oup.com]

- 26. The analysis of this compound and salicylic acid from Chinese herbal medicine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Methyl Salicylate: A Technical and Historical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate, the aromatic ester synonymous with the scent of wintergreen, has a rich history deeply intertwined with the development of modern analgesic and anti-inflammatory therapies. Its discovery and subsequent synthesis marked a pivotal moment in the transition from natural remedies to synthetic pharmaceuticals. This technical guide provides an in-depth exploration of the history of this compound's discovery, detailing the experimental methodologies of the era, and the elucidation of its biological activities.

The Historical Context: From Willow Bark to Wintergreen

The story of this compound is inseparable from that of its parent compound, salicylic acid. For centuries, extracts of willow bark (Salix species) were used to treat pain and fever.[1] In 1828, German chemist Johann Andreas Buchner isolated the active compound from willow bark, which he named salicin.[1] A decade later, in 1838, Italian chemist Raffaele Piria successfully hydrolyzed salicin into a sugar and an aromatic component, which he then oxidized to produce salicylic acid.[1]

It was within this scientific landscape, focused on isolating and identifying the active principles of medicinal plants, that the discovery of this compound occurred.

The Isolation of this compound

In 1843, the French chemist Auguste André Thomas Cahours is credited with being the first to isolate this compound.[2][3][4] He extracted the compound from the oil of the wintergreen plant (Gaultheria procumbens).[2][3][4] Cahours correctly identified the substance as an ester of salicylic acid and methanol.[2][3][4] Some historical accounts suggest that William Procter Jr., an American pharmacist, had analyzed oil of wintergreen and sweet birch oil a year earlier in 1842, though Cahours' work is more widely cited for the definitive isolation and identification.[5]

Experimental Protocol: Isolation by Steam Distillation (Reconstructed 19th-Century Method)

Objective: To isolate the essential oil containing this compound from Gaultheria procumbens leaves.

Apparatus:

-

A large retort or still, typically made of copper.

-

A condenser (Liebig condenser or a worm condenser).

-

A receiving flask.

-

A heat source (e.g., a furnace or a flame).

Procedure:

-

Freshly harvested leaves of Gaultheria procumbens were macerated to rupture the plant cells.

-

The macerated plant material was placed in the retort with a sufficient quantity of water.

-

The retort was heated to boil the water, generating steam.

-

The steam passed through the plant material, carrying the volatile this compound with it.

-

The steam and this compound vapor mixture was then passed through a condenser, which cooled the vapors and condensed them back into a liquid.

-

The condensate, a mixture of water and this compound, was collected in a receiving flask.

-

Due to the poor solubility of this compound in water, the mixture would separate into two layers upon standing. The denser oil of wintergreen (this compound) would settle at the bottom.

-

The lower layer of this compound was then separated from the upper aqueous layer.

Diagram of Experimental Workflow: 19th-Century Steam Distillation

The Synthesis of this compound

The commercial production of salicylic acid from phenol began in 1874, which paved the way for the large-scale synthesis of its derivatives.[5] The first commercial synthesis of this compound was achieved in 1886 by the German company Schimmel & Co.[5] The method used was the esterification of salicylic acid with methanol, a reaction now known as Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification (Reconstructed 19th-Century Method)

The following protocol is a representation of how the synthesis of this compound would have been carried out in the late 19th century.

Objective: To synthesize this compound from salicylic acid and methanol.

Apparatus:

-

A round-bottom flask.

-

A reflux condenser.

-

A heating mantle or water bath.

-

Separatory funnel.

-

Distillation apparatus.

Reagents:

-

Salicylic acid.

-

Methanol (in excess).

-

Concentrated sulfuric acid (as a catalyst).

-

Sodium bicarbonate solution.

-

Anhydrous calcium chloride or sodium sulfate (as a drying agent).

Procedure:

-

Salicylic acid and an excess of methanol were placed in a round-bottom flask.

-

A small amount of concentrated sulfuric acid was carefully added as a catalyst.

-

A reflux condenser was attached to the flask, and the mixture was heated gently for several hours.

-

After cooling, the reaction mixture was transferred to a separatory funnel containing water. The this compound, being insoluble in water, would form a separate layer.

-

The aqueous layer was drained off, and the organic layer (containing this compound) was washed with a sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted salicylic acid.

-

The organic layer was then washed with water.

-

The crude this compound was transferred to a dry flask and treated with a drying agent to remove any residual water.

-

The final product was purified by distillation.

Diagram of Experimental Workflow: 19th-Century Fischer-Speier Esterification

Quantitative Data

Precise quantitative data, such as percentage yields and purity assessments from the original 19th-century experiments, are not well-documented in accessible historical records. Early methods of purity determination for essential oils were often based on physical properties like specific gravity, optical rotation, and boiling point. The table below summarizes the key properties of this compound based on modern analytical data.

| Property | Value |

| Chemical Formula | C₈H₈O₃ |

| Molar Mass | 152.15 g/mol |

| Appearance | Colorless to pale yellow oily liquid |

| Odor | Characteristic wintergreen scent |

| Density | 1.174 g/cm³ |

| Melting Point | -8.6 °C (16.5 °F; 264.6 K) |

| Boiling Point | 220 to 224 °C (428 to 435 °F; 493 to 497 K) |

| Solubility in Water | 0.07 g/100 mL at 30 °C |

Biological Activity and Signaling Pathways

Early on, it was recognized that this compound possessed analgesic and antipyretic properties similar to salicylic acid.[6] It is now understood that this compound acts as a prodrug, being hydrolyzed to salicylic acid in the body.

Mechanism of Action in Humans

The primary mechanism of action for the analgesic and anti-inflammatory effects of this compound is the inhibition of cyclooxygenase (COX) enzymes by its metabolite, salicylic acid.

Diagram of Signaling Pathway: this compound's Anti-inflammatory Action

Role in Plant Biology

In plants, this compound plays a crucial role as a volatile signaling molecule in the plant's defense mechanism known as Systemic Acquired Resistance (SAR). When a plant is attacked by a pathogen, it can produce this compound, which can then travel through the air to other parts of the plant or even to neighboring plants, warning them of the impending threat and triggering their defense responses.

Diagram of Signaling Pathway: this compound in Plant Defense

Conclusion

The discovery of this compound in the mid-19th century was a significant event in the history of chemistry and medicine. It represented a key step in the move towards understanding and utilizing the active components of medicinal plants. The subsequent development of synthetic methods for its production was an important milestone in the nascent pharmaceutical industry. Today, this compound continues to be a widely used compound, not only for its therapeutic properties but also as a flavoring and fragrance agent. Its dual role in human health and plant biology makes it a molecule of enduring scientific interest.

References

Spectroscopic Analysis of Methyl Salicylate: A Technical Guide

Introduction

Methyl salicylate (C₈H₈O₃), the methyl ester of salicylic acid, is a naturally occurring organic compound widely used in pharmaceuticals for its analgesic and anti-inflammatory properties, as well as in the food and cosmetic industries for its characteristic wintergreen scent. A thorough understanding of its molecular structure and purity is paramount for its application, particularly in drug development. Spectroscopic analysis provides a powerful suite of tools for the qualitative and quantitative characterization of this compound. This guide offers an in-depth overview of the core spectroscopic techniques used to analyze this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, quantitative data, and visual workflows are provided to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound reveals six distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.0 ppm).[1][2]

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.74 | Singlet | 1H | Ar-OH |

| 7.81 | Doublet | 1H | Ar-H6 |

| 7.43 | Triplet | 1H | Ar-H4 |

| 6.97 | Doublet | 1H | Ar-H3 |

| 6.85 | Triplet | 1H | Ar-H5 |

| 3.93 | Singlet | 3H | -OCH₃ |

Data sourced from multiple references to provide a representative dataset.[3][4][5]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the eight non-equivalent carbon atoms in the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C=O (Ester) |

| 161.5 | C-OH |

| 135.8 | Ar-C4 |

| 130.0 | Ar-C6 |

| 119.0 | Ar-C5 |

| 117.7 | Ar-C3 |

| 112.5 | Ar-C1 |

| 52.3 | -OCH₃ |

Data sourced from multiple references to provide a representative dataset.[2][6][7]

Experimental Protocol for NMR Spectroscopy

1.3.1. Sample Preparation

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution.

-

Transfer the solution to a 5 mm NMR tube.

1.3.2. Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

1.3.3. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Experimental Workflow: NMR Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands corresponding to its hydroxyl, carbonyl, and aromatic functionalities.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3185 - 3200 | O-H stretch (broad) | Phenolic -OH |

| 2955 | C-H stretch | sp³ C-H (methyl) |

| 1674 - 1680 | C=O stretch | Ester Carbonyl |

| 1585 - 1614 | C=C stretch | Aromatic Ring |

| 1250 - 1300 | C-O stretch | Ester |

| 1100 - 1150 | C-O stretch | Phenolic |

Data compiled from multiple sources.[8][9][10][11][12]

Experimental Protocol for IR Spectroscopy

2.1.1. Sample Preparation (Liquid Film Method)

-

Place a drop of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, spreading the liquid into a thin film.

-

Mount the salt plates in the spectrometer's sample holder.

2.1.2. Data Acquisition

-

Record a background spectrum of the empty spectrometer.

-

Place the sample in the spectrometer.

-

Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

2.1.3. Data Analysis

-

Identify the major absorption peaks in the spectrum.

-

Correlate the observed peak positions with known functional group absorption frequencies to confirm the structure of this compound.

Experimental Workflow: IR Analysis

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion and fragment ions are detected.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Ion |

| 152 | [M]⁺ (Molecular Ion) |

| 121 | [M - OCH₃]⁺ |

| 120 | [M - CH₃OH]⁺ |

| 92 | [C₆H₄O]⁺ |

Data sourced from multiple references.[13][14][15][16][17]

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates the components of a mixture before they are introduced into the mass spectrometer.

3.1.1. Sample Preparation

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).[18]

3.1.2. Data Acquisition

-

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, where separation occurs based on boiling point and polarity.

-

The separated components elute from the column and enter the mass spectrometer.

-

The molecules are ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.

3.1.3. Data Analysis

-

The GC chromatogram shows peaks corresponding to each separated component.

-

The mass spectrum of the peak corresponding to this compound can be compared to a library of known spectra for identification.

-

The fragmentation pattern provides structural information.

Experimental Workflow: GC-MS Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, the absorption is due to electronic transitions within the aromatic ring and carbonyl group.

Table 5: UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) | Solvent |

| ~237 nm | Methanol : Acetonitrile (80:20) |

| ~303-310 nm | Various |

Data compiled from multiple sources.[19][20][21][22]

Experimental Protocol for UV-Vis Spectroscopy

4.1.1. Sample Preparation

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

4.1.2. Data Acquisition

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

Fill a cuvette with the solvent to be used as a blank and measure the baseline.

-

Rinse the cuvette with one of the standard solutions and then fill it with that solution.

-

Measure the absorbance of the standard solution.

-

Repeat for all standard solutions.

4.1.3. Data Analysis

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

The wavelength of maximum absorbance (λmax) can be determined from the spectrum of one of the standard solutions.

-

The concentration of an unknown sample of this compound can be determined by measuring its absorbance and using the calibration curve.

Experimental Workflow: UV-Vis Analysis

The spectroscopic techniques outlined in this guide provide a comprehensive framework for the analysis of this compound. From the detailed structural elucidation afforded by NMR to the functional group identification by IR, molecular weight determination by MS, and quantitative analysis by UV-Vis, these methods are essential for ensuring the identity, purity, and quality of this compound in research, development, and commercial applications. The provided protocols and data serve as a valuable resource for scientists and professionals in the field.

References

- 1. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. docbrown.info [docbrown.info]

- 3. This compound(119-36-8) 1H NMR spectrum [chemicalbook.com]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound(119-36-8) 13C NMR [m.chemicalbook.com]

- 8. brainly.com [brainly.com]

- 9. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of this compound image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. IR, Raman and SERS studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. docbrown.info [docbrown.info]

- 14. organic chemistry - Why do I see two peaks for this compound in my GC–MS spectrum? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 15. Solved Mass spectrum of this compound (molecular ion: | Chegg.com [chegg.com]

- 16. massbank.eu [massbank.eu]

- 17. This compound [webbook.nist.gov]

- 18. e3s-conferences.org [e3s-conferences.org]

- 19. Figure 2 from Development of UV Spectrophotometric Method For Determination of this compound In Bulk And Semisolid Formulation | Semantic Scholar [semanticscholar.org]

- 20. ijcrt.org [ijcrt.org]

- 21. mdpi.com [mdpi.com]

- 22. [PDF] Development of UV Spectrophotometric Method For Determination of this compound In Bulk And Semisolid Formulation | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Therapeutic Properties of Methyl Salicylate

Abstract